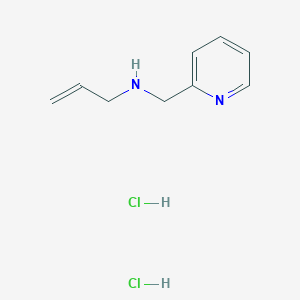

(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” is a solid substance with a molecular weight of 237.3 . It’s used in scientific research and has potential applications in various fields such as pharmaceuticals, catalysis, and material science.

Synthesis Analysis

A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been reported . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Molecular Structure Analysis

The InChI code for “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” is 1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 .

Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Physical and Chemical Properties Analysis

The compound “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” is a solid substance . The density of “N-(pyridin-2-ylmethyl)prop-2-en-1-amine” is 0.972g/cm3 . Its boiling point is 226.4ºC at 760 mmHg .

Applications De Recherche Scientifique

Structural Studies and Complexation

Copper Complexes : Structural studies have been conducted on compounds consisting of (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine complexed with copper in various oxidation states. These studies reveal how the anion composition affects the molecular structure, ranging from discrete molecular species to one-dimensional chain structures (Bussey et al., 2015).

Cadmium Complexation : The compound has been used to form a cadmium iodide complex, exhibiting a distorted octahedral geometry and incorporating various intermolecular interactions in its crystal structure (Hakimi et al., 2013).

Synthesis and Structural Analysis

Synthesis of Schiff Base Ligands : The compound has been utilized in synthesizing Schiff base ligands, exploring the impact of arm length and intermolecular interactions in the formation of Cu(II) complexes. These studies contribute to understanding the coordination chemistry and molecular architecture (Keypour et al., 2015).

Iron(III) Complexes : Research on iron(III) complexes of Schiff bases derived from aromatic amines, including (prop-2-en-1-yl)(pyridin-2-ylmethyl)amine, has been conducted to study their structural properties and redox chemistry (Viswanathan et al., 1996).

Coordination Polymers and Luminescence

- Helical Silver(I) Coordination Polymers : Studies on the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including derivatives of (prop-2-en-1-yl)(pyridin-2-ylmethyl)amine, have led to the formation of helical silver(I) coordination polymers. These compounds display varying luminescent properties and offer insights into the construction of helical structures (Zhang et al., 2013).

Nuclear Medicine and Imaging

- Rhenium Tricarbonyl Core Complexes : The compound has been modified and used to form rhenium tricarbonyl complexes, providing potential applications in nuclear medicine and imaging. These complexes have been characterized using various spectroscopic techniques and X-ray crystallography (Wei et al., 2005).

Safety and Hazards

Orientations Futures

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that similar compounds might be developed as novel anti-fibrotic drugs in the future .

Mécanisme D'action

Target of Action

Mode of Action

It’s known that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Result of Action

Propriétés

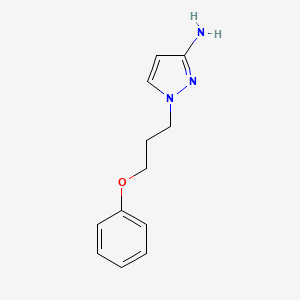

IUPAC Name |

N-(pyridin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8-9-5-3-4-7-11-9;;/h2-5,7,10H,1,6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSHOMRJYXBROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

amine hydrochloride](/img/structure/B6362665.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)